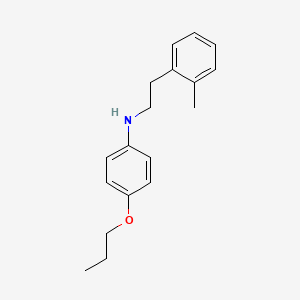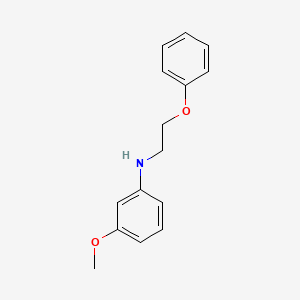
N-(2-Methylphenethyl)-4-propoxyaniline
Descripción general
Descripción
“N-(2-Methylphenethyl)-4-propoxyaniline” is a biochemical compound used for proteomics research . Its molecular formula is C23H25NO, and it has a molecular weight of 331.45 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a complex arrangement of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Aplicaciones Científicas De Investigación
Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of compounds related to N-(2-Methylphenethyl)-4-propoxyaniline and evaluated their antimicrobial activity against various bacteria and fungi. They found compounds displaying higher activity compared to reference drugs, which suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Supramolecular Chemistry : Barton, Hosten, & Pohl (2017) studied the selectivity of a compound similar to this compound in forming complexes with various anilines, highlighting its potential application in the separation of these compounds using supramolecular chemistry (Barton, Hosten, & Pohl, 2017).
Biomarker Detection : Jin & Yan (2021) developed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker of aniline, in human urine. This study indicates the compound's potential in health monitoring and pre-diagnosis (Jin & Yan, 2021).
Photoreactive Sweeteners : Murai et al. (2015) synthesized photoreactive 2-propoxyaniline derivatives to study the interactions between artificial sweeteners and their receptors. This research provides insights into the molecular interactions of sweet taste receptors, with implications in food chemistry (Murai et al., 2015).
Synthesis of Novel Compounds : Gabriele et al. (2006) reported the synthesis of new derivatives starting from compounds similar to this compound. This research contributes to the field of organic synthesis, expanding the library of chemical compounds (Gabriele et al., 2006).
Electrochemical Applications : Planes et al. (2014) studied the formation, redox behavior, and degradation of poly(N-methylaniline), a polymer derived from a compound similar to this compound. Their findings have implications for the development of electrochemical devices (Planes et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-14-20-18-10-8-17(9-11-18)19-13-12-16-7-5-4-6-15(16)2/h4-11,19H,3,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNANFNVLATJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)

![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)
![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)
![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B1385301.png)

![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)
methanamine](/img/structure/B1385311.png)
-methanamine](/img/structure/B1385314.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)